molecular formula C21H25N5O4S B2474171 2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3,5-dimethoxyphenyl)acetamide CAS No. 1251575-11-7

2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3,5-dimethoxyphenyl)acetamide

Cat. No. B2474171
CAS RN: 1251575-11-7
M. Wt: 443.52
InChI Key: NHCSOGQGYIMJJG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a [1,2,4]triazolo[4,3-a]pyrazine core, which is a type of heterocyclic compound . This core is substituted with a cyclohexylthio group, an oxo group, and an acetamide group that is further substituted with a 3,5-dimethoxyphenyl group.

Scientific Research Applications

Synthesis and Biological Activity

  • Heterocyclic Compound Synthesis : Several studies have focused on synthesizing new heterocycles, demonstrating the interest in exploring the potential of compounds with complex structures similar to the one for various applications, including as potential insecticidal, anticancer, and antimicrobial agents. For example, the synthesis of innovative heterocycles incorporating a thiadiazole moiety showed insecticidal activity against Spodoptera littoralis (Fadda et al., 2017).

  • Anticancer and Antimicrobial Activities : Compounds with structures incorporating elements of triazoles and pyrazines have been synthesized and assessed for their biological activities. For instance, new antipyrine-based heterocycles were explored for their anticancer and antimicrobial activities, highlighting the potential therapeutic applications of these compounds (Riyadh et al., 2013).

Antimicrobial and Antifungal Activity

  • Novel Pyrazoline and Pyrazole Derivatives : The creation of pyrazoline and pyrazole derivatives and their evaluation for antibacterial and antifungal activities underline the significance of heterocyclic compounds in developing new antimicrobial agents. These studies showcase the versatility of such compounds in addressing various microbial threats (Hassan, 2013).

properties

IUPAC Name

2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(3,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4S/c1-29-15-10-14(11-16(12-15)30-2)23-18(27)13-26-21(28)25-9-8-22-20(19(25)24-26)31-17-6-4-3-5-7-17/h8-12,17H,3-7,13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCSOGQGYIMJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4CCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3,5-dimethoxyphenyl)acetamide

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